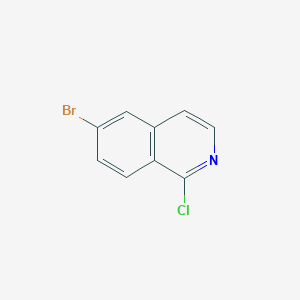

6-Bromo-1-chloroisoquinoline

Overview

Description

6-Bromo-1-chloroisoquinoline (CAS: 205055-63-6) is a halogenated isoquinoline derivative with a molecular formula of C₉H₅BrClN and a molecular weight of 242.50 g/mol . It features a bromine atom at the 6-position and a chlorine atom at the 1-position of the isoquinoline ring. Key physicochemical properties include a boiling point of 349.5±22.0 °C, density of 1.7±0.1 g/cm³, and a logP value of 3.40, indicating moderate lipophilicity . This compound is primarily used as a pharmaceutical intermediate, with applications in drug discovery and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-1-chloroisoquinoline can be synthesized from isoquinoline through a series of halogenation reactions. One common method involves the bromination of isoquinoline to form 6-bromoisoquinoline, followed by chlorination to yield this compound. The reaction typically requires the use of bromine and chlorine in the presence of suitable solvents and catalysts .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-chloroisoquinoline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, and electrophiles like alkyl halides.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

6-Bromo-1-chloroisoquinoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of biological pathways and mechanisms, particularly in the development of enzyme inhibitors and receptor antagonists.

Industry: The compound is used in the production of specialty chemicals and materials, including dyes and pigments

Mechanism of Action

The mechanism of action of 6-Bromo-1-chloroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it can act as an antagonist to certain receptors or enzymes, thereby modulating their activity. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological activity, solubility, and reactivity of halogenated isoquinolines are highly dependent on the position and type of substituents. Below is a detailed comparison of 6-bromo-1-chloroisoquinoline with analogous compounds:

Table 1: Structural and Functional Comparison of Halogenated Isoquinolines

Notes:

- Similarity Index : Calculated based on structural alignment and substituent positions (higher values indicate greater similarity) .

- *CAS 205055-63-6 is erroneously listed for 5-Bromo-1-chloroisoquinoline in some sources; this number correctly belongs to this compound .

Key Findings from Research:

Dichloro derivatives (e.g., 6-Bromo-1,3-dichloroisoquinoline) exhibit higher reactivity in Suzuki-Miyaura coupling reactions due to increased electrophilicity .

Ring Structure Differences: Quinoline-based analogs (e.g., 6-Bromo-2-chloroquinoline) show reduced binding affinity to isoquinoline-specific targets like opioid receptors, highlighting the importance of the isoquinoline scaffold .

Functional Group Additions: The methyl group in 5-Bromo-1-chloro-6-methylisoquinoline improves solubility in non-polar solvents, making it more suitable for lipid-based formulations . Fluorination (e.g., 6-Bromo-1-chloro-8-fluoroisoquinoline) enhances resistance to cytochrome P450-mediated metabolism, a critical factor in pharmacokinetics .

Biological Activity

6-Bromo-1-chloroisoquinoline (CAS Number: 205055-63-6) is a halogenated isoquinoline derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₅BrClN

- Molecular Weight : 242.5 g/mol

- Density : 1.7 ± 0.1 g/cm³

- Boiling Point : 349.5 ± 22.0 °C at 760 mmHg

- Flash Point : 165.2 ± 22.3 °C

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Reaction with Phosphorus Oxychloride (POCl₃) :

-

Electrophilic Aromatic Substitution :

- Utilizes the electron-withdrawing nature of the bromine substituent to facilitate further functionalization of the isoquinoline scaffold.

This compound exhibits a multi-target inhibitory profile, particularly affecting:

- Glycogen Synthase Kinase 3β (GSK-3β) : This kinase is involved in various signaling pathways related to cell proliferation and survival.

- Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) : Inhibition of this enzyme has implications for cancer therapy, particularly in targeting cell proliferation pathways.

- Voltage-Gated Sodium Channels (Nav1.7) : Compounds derived from this structure have shown potential in treating pain disorders by inhibiting sodium channels critical for neuronal excitability .

Anticancer Potential

Research has demonstrated that derivatives of this compound can inhibit cancer cell lines through various mechanisms:

- Cytotoxicity Studies : Compounds have been evaluated against different cancer cell lines, showing significant inhibition of cell growth and induction of apoptosis.

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Derivative A | EGFR-TK | 12 | |

| Derivative B | GSK-3β | 8 |

Neurological Disorders

The compound's interaction with receptors involved in neurological pathways suggests its potential in treating conditions like neuropathic pain:

- Molecular Docking Studies : These studies indicate favorable binding affinities to specific receptors, suggesting a mechanism for modulating pain pathways .

Case Studies

-

Inhibition of GSK-3β :

A study evaluated the effects of various derivatives on GSK-3β activity, demonstrating that specific substitutions on the isoquinoline scaffold enhanced inhibitory potency, potentially leading to therapeutic applications in neurodegenerative diseases . -

Cancer Cell Line Evaluation :

In vitro studies on breast cancer cell lines revealed that certain derivatives induced apoptosis and inhibited proliferation through EGFR-TK modulation, highlighting their potential as anticancer agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Bromo-1-chloroisoquinoline, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via halogenation or cross-coupling reactions. For example, bromination at the 6-position of isoquinoline derivatives followed by selective chlorination at the 1-position. Purity validation requires HPLC (High-Performance Liquid Chromatography) with UV detection (e.g., >95% purity threshold) and elemental analysis (C, H, N within ±0.4% of theoretical values) . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) confirm structural integrity .

Q. How should researchers handle stability challenges during storage and experimental use?

- Methodological Answer : Stability is contingent on storage conditions. Store under inert atmosphere (argon/nitrogen) at –20°C to prevent degradation. Conduct accelerated stability studies via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to assess thermal decomposition thresholds. Monitor for color changes or precipitate formation as indicators of degradation .

Q. What spectroscopic benchmarks are critical for characterizing this compound?

- Methodological Answer : Key benchmarks include:

- ¹H NMR : Aromatic protons in the 7.5–8.5 ppm range; integration ratios must match theoretical values.

- ¹³C NMR : Distinct signals for halogenated carbons (C-Br: ~115 ppm; C-Cl: ~125 ppm).

- IR Spectroscopy : C-Br stretch (~600 cm⁻¹) and C-Cl stretch (~750 cm⁻¹).

- UV-Vis : π→π* transitions in the 250–300 nm range .

Q. Which purification techniques are optimal for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel with gradient elution (hexane/ethyl acetate) is standard. Recrystallization from ethanol/water mixtures improves purity. Validate via melting point analysis (compare to literature values; e.g., mp 54–55°C for analogous bromochlorinated heterocycles ).

Advanced Research Questions

Q. How can computational modeling predict reactivity in cross-coupling reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects at reactive sites. Analyze Fukui indices to identify nucleophilic/electrophilic centers. Compare with experimental outcomes (e.g., Suzuki-Miyaura coupling yields) to validate predictions .

Q. What strategies resolve contradictions in reported reaction yields for halogen displacement reactions?

- Methodological Answer : Systematic variation of catalysts (e.g., Pd(PPh₃)₄ vs. XPhos), bases (K₂CO₃ vs. Cs₂CO₃), and solvents (DMF vs. THF) identifies optimal conditions. Use Design of Experiments (DoE) to quantify interactions between variables .

Q. How does steric hindrance at the 1-chloro position influence regioselectivity in subsequent functionalizations?

- Methodological Answer : Competitive reactions (e.g., Sonogashira vs. Buchwald-Hartwig amination) under identical conditions reveal steric effects. X-ray crystallography or NOESY NMR can map spatial arrangements impacting reactivity .

Q. What analytical methods differentiate between isomeric byproducts in synthetic pathways?

- Methodological Answer : LC-MS/MS with collision-induced dissociation (CID) fragments ions uniquely for each isomer. Compare retention times and fragmentation patterns to reference standards .

Q. How can researchers optimize green chemistry metrics (E-factor, atom economy) for large-scale synthesis?

Properties

IUPAC Name |

6-bromo-1-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOAHGGQULSSGQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2Cl)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623869 | |

| Record name | 6-Bromo-1-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205055-63-6 | |

| Record name | 6-Bromo-1-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-1-chloro-isoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.